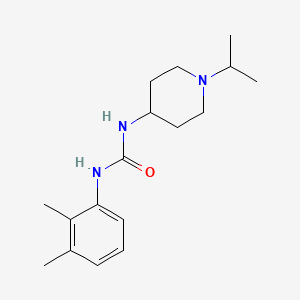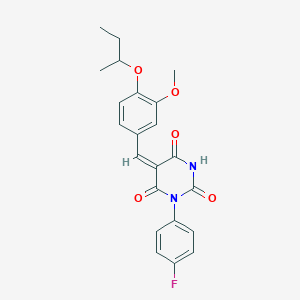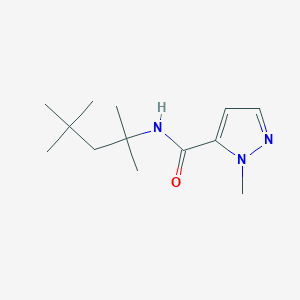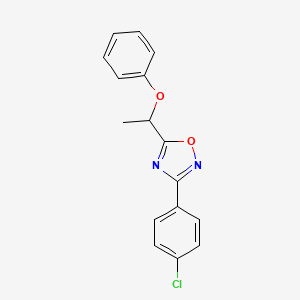
N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea, also known as DPU-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPU-4 belongs to the class of urea-based compounds and has been studied for its various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea is not fully understood. However, studies have shown that the compound exerts its biological activities by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. The compound has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the body. The modulation of these pathways by this compound leads to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models. This compound has also been shown to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator. The compound has been shown to reduce pain in animal models of inflammation and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity level. This compound has been shown to possess various biological activities, making it a suitable candidate for studying the mechanisms of inflammation, pain, and cancer. However, this compound has some limitations for lab experiments. The compound has low solubility in water, which can make it challenging to administer in animal models. This compound also has a short half-life, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea research. One direction is to investigate the compound's potential use in the treatment of neurodegenerative diseases. This compound has been shown to possess neuroprotective properties in animal models, and further research is needed to determine its potential therapeutic use in humans. Another direction is to investigate the compound's potential use in combination with other drugs. This compound has been shown to enhance the efficacy of certain chemotherapy drugs, and further research is needed to determine its potential use in combination therapy. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and half-life.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been extensively studied for its anti-inflammatory, analgesic, and antitumor properties. This compound exerts its biological activities by modulating various signaling pathways in the body, and has been shown to possess various biochemical and physiological effects. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including investigating its potential use in the treatment of neurodegenerative diseases and in combination therapy.
合成法
The synthesis of N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea involves the reaction of 2,3-dimethylphenyl isocyanate with 1-isopropyl-4-piperidone in the presence of a suitable catalyst. The reaction yields this compound as a white solid with a high purity level. The synthesis method of this compound has been optimized to achieve a high yield and purity of the compound.
科学的研究の応用
N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been extensively studied for its potential therapeutic properties. The compound has been shown to possess anti-inflammatory and analgesic properties in animal models. This compound has also been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-12(2)20-10-8-15(9-11-20)18-17(21)19-16-7-5-6-13(3)14(16)4/h5-7,12,15H,8-11H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPIJEBTWKYXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-hydroxy-2-[2-(3-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5412067.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5412069.png)
![4-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-oxo-2-phenylpropyl]phenol](/img/structure/B5412070.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B5412085.png)
![2-fluoro-N-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}benzamide](/img/structure/B5412092.png)
![8-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5412095.png)
![2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5412101.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5412118.png)

![3-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5412135.png)


![3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5412156.png)